N1-butyl-N2-(3-chloro-2-methylphenyl)oxalamide
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Overview
Description
N-butyl-N’-(3-chloro-2-methylphenyl)oxamide is a chemical compound with a unique structure that makes it valuable in various scientific research applications. This compound is known for its stability and reactivity, making it an ideal candidate for studying organic synthesis and exploring new reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-(3-chloro-2-methylphenyl)oxamide typically involves the reaction of N-butylamine with 3-chloro-2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of N-butyl-N’-(3-chloro-2-methylphenyl)oxamide may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-(3-chloro-2-methylphenyl)oxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major product is the corresponding methoxy derivative.
Scientific Research Applications
N-butyl-N’-(3-chloro-2-methylphenyl)oxamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-butyl-N’-(3-chloro-2-methylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-N’-(3-chlorophenyl)oxamide
- N-butyl-N’-(2-methylphenyl)oxamide
- N-butyl-N’-(4-chloro-2-methylphenyl)oxamide
Uniqueness
N-butyl-N’-(3-chloro-2-methylphenyl)oxamide is unique due to the presence of both the chloro and methyl groups on the phenyl ring, which confer distinct reactivity and stability compared to similar compounds. This unique structure makes it particularly valuable for studying specific chemical reactions and developing new synthetic methodologies.
Properties
IUPAC Name |
N-butyl-N'-(3-chloro-2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-3-4-8-15-12(17)13(18)16-11-7-5-6-10(14)9(11)2/h5-7H,3-4,8H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGAMXSXOBXCIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=C(C(=CC=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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